molecular formula C10H12ClNO2S B1432424 Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate CAS No. 1522031-29-3

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Cat. No. B1432424
M. Wt: 245.73 g/mol
InChI Key: TXXGKWBPHLIALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” is a chemical compound with the molecular formula C10H12ClNO2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate” consists of a methyl group (CH3), a propanoate group (C2H5COO), a sulfanyl group (SH), and a 2-amino-5-chlorophenyl group (C6H4ClNH2) .

Scientific Research Applications

Antibacterial Activity

Compounds with sulfanyl groups have been synthesized and evaluated for their antibacterial activity. For instance, amino-heterocyclic compounds coupled with oxime-ether groups demonstrated potential antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting a promising area for the development of new antibiotics (Guo-qiang Hu et al., 2006).

Anticancer Agents

Sulfanyl-substituted compounds have been investigated for their pro-apoptotic activity, with certain derivatives showing promising results against cancer cell lines, indicating their potential as anticancer agents (Ö. Yılmaz et al., 2015).

Antioxidant Properties

Derivatives of dihydropyridine, synthesized from compounds containing sulfanyl groups, exhibited significant antioxidant and metal chelating activities. Such compounds could play a crucial role in treating diseases associated with oxidative stress (S. M. Sudhana et al., 2019).

Chemiluminescence Applications

Sulfanyl-substituted dioxetanes were studied for their chemiluminescence properties, offering potential applications in analytical chemistry and biological assays (N. Watanabe et al., 2010).

Synthesis of Bioactive Compounds

The versatility of sulfanyl groups in synthetic chemistry has been demonstrated through the synthesis of α-sulfanyl-β-amino acid derivatives, highlighting their importance as building blocks for pharmaceuticals with potent biological activity (M. Kantam et al., 2010).

Antituberculosis Activity

3-heteroarylthioquinoline derivatives, featuring sulfanyl groups, showed significant in vitro activity against Mycobacterium tuberculosis, offering a new avenue for antituberculosis drug development (Selvam Chitra et al., 2011).

properties

IUPAC Name

methyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGKWBPHLIALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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